molecular formula C21H15NO4S B6136332 N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-thiophenecarboxamide

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-thiophenecarboxamide

Cat. No. B6136332
M. Wt: 377.4 g/mol
InChI Key: GNHPPWCPNUGOTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-thiophenecarboxamide, also known as MBX-2982, is a small molecule drug that has been studied extensively for its potential therapeutic effects on metabolic disorders such as type 2 diabetes.

Mechanism of Action

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-thiophenecarboxamide works by targeting the G-protein-coupled receptor GPR119, which is expressed in the pancreas, intestine, and other tissues involved in glucose metabolism. Activation of GPR119 by N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-thiophenecarboxamide leads to the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), which stimulate insulin secretion and improve glucose control.
Biochemical and Physiological Effects:
In addition to its effects on glucose metabolism, N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-thiophenecarboxamide has been shown to have other biochemical and physiological effects. For example, N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-thiophenecarboxamide can increase the secretion of glucagon-like peptide-2 (GLP-2), which has been implicated in the regulation of intestinal function and the maintenance of gut barrier integrity. Furthermore, N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-thiophenecarboxamide has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-thiophenecarboxamide is that it has been extensively studied in preclinical and clinical settings, which has provided a wealth of data on its pharmacokinetics, pharmacodynamics, and safety profile. However, one limitation of N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-thiophenecarboxamide is that it has not yet been approved for clinical use, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for research on N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-thiophenecarboxamide. For example, further studies are needed to elucidate the mechanisms underlying its effects on glucose metabolism and other physiological processes. Additionally, studies are needed to determine the optimal dosing and administration regimens for N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-thiophenecarboxamide in different patient populations. Finally, studies are needed to evaluate the long-term safety and efficacy of N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-thiophenecarboxamide in clinical settings.

Synthesis Methods

The synthesis of N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-thiophenecarboxamide involves several steps, including the preparation of the starting materials and the subsequent reactions that lead to the formation of the final product. The synthesis method has been described in detail in several scientific publications, including a patent application filed by Metabasis Therapeutics, Inc. in 2005.

Scientific Research Applications

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic effects on metabolic disorders such as type 2 diabetes. Several preclinical studies have shown that N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-thiophenecarboxamide can improve glucose control and insulin sensitivity in animal models of diabetes. Furthermore, clinical trials have demonstrated that N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-thiophenecarboxamide can lower blood glucose levels in patients with type 2 diabetes.

properties

IUPAC Name

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO4S/c1-25-14-10-8-13(9-11-14)19(23)20-18(15-5-2-3-6-16(15)26-20)22-21(24)17-7-4-12-27-17/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHPPWCPNUGOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.